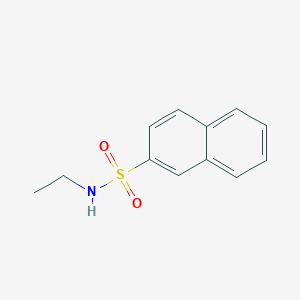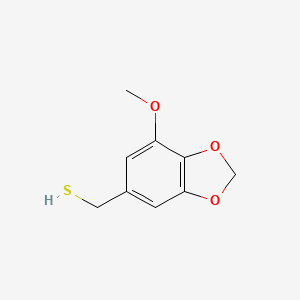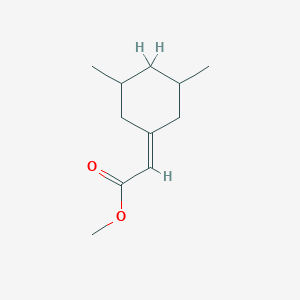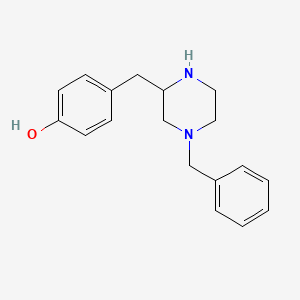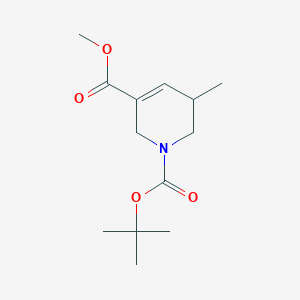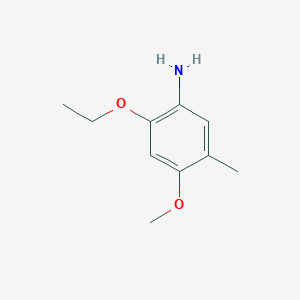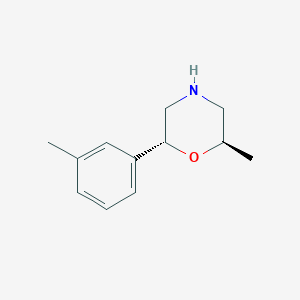
(2R,6r)-2-methyl-6-m-tolylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,6r)-2-methyl-6-m-tolylmorpholine is a chiral morpholine derivative with significant interest in various scientific fields. This compound is known for its unique structural features, which include a morpholine ring substituted with a methyl group and a m-tolyl group. Its stereochemistry is defined by the (2R,6r) configuration, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6r)-2-methyl-6-m-tolylmorpholine typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-methylmorpholine with m-tolyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2R,6r)-2-methyl-6-m-tolylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced morpholine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the m-tolyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases such as potassium carbonate. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions yield N-oxides, while reduction reactions produce reduced morpholine derivatives. Substitution reactions result in various substituted morpholine compounds.
Scientific Research Applications
(2R,6r)-2-methyl-6-m-tolylmorpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (2R,6r)-2-methyl-6-m-tolylmorpholine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2R,6R)-hydroxynorketamine: A metabolite of ketamine with similar structural features but different biological activities.
(2R,6R)-4-dodecyl-2,6-dimethylmorpholine: Another morpholine derivative with distinct substituents and applications.
Uniqueness
(2R,6r)-2-methyl-6-m-tolylmorpholine is unique due to its specific stereochemistry and the presence of both a methyl and m-tolyl group. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from other morpholine derivatives.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(2R,6R)-2-methyl-6-(3-methylphenyl)morpholine |
InChI |
InChI=1S/C12H17NO/c1-9-4-3-5-11(6-9)12-8-13-7-10(2)14-12/h3-6,10,12-13H,7-8H2,1-2H3/t10-,12+/m1/s1 |
InChI Key |
UOHOTZXUXWQOEW-PWSUYJOCSA-N |
Isomeric SMILES |
C[C@@H]1CNC[C@H](O1)C2=CC=CC(=C2)C |
Canonical SMILES |
CC1CNCC(O1)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


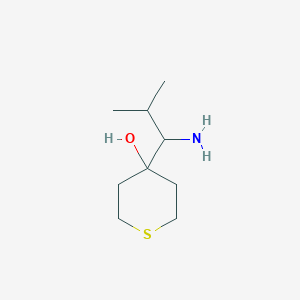
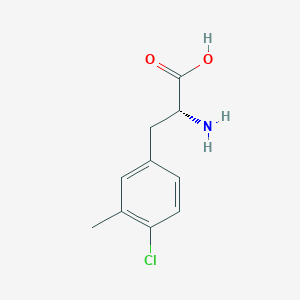
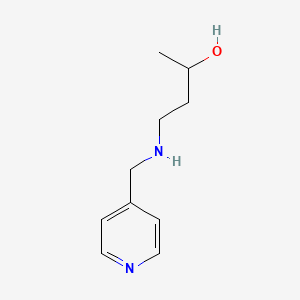

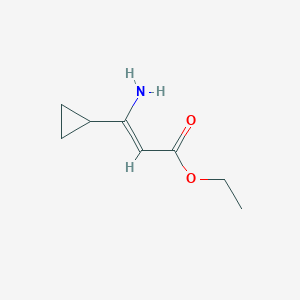
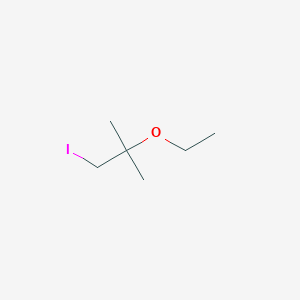
![1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B15276445.png)
